molecular formula C13H15FN2O B2514684 N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide CAS No. 1252502-11-6

N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide

Katalognummer B2514684
CAS-Nummer: 1252502-11-6
Molekulargewicht: 234.274
InChI-Schlüssel: KPWXTVXRIKZYDH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). This enzyme is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the brain. By inhibiting GABA-AT, CPP-115 increases the levels of GABA in the brain, leading to enhanced GABAergic neurotransmission and potential therapeutic effects.

Wirkmechanismus

As mentioned, N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide inhibits GABA-AT, leading to increased levels of GABA in the brain. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity. By enhancing GABAergic neurotransmission, this compound may help to reduce excessive neuronal activity in conditions such as epilepsy and anxiety.
Biochemical and Physiological Effects:
In addition to its effects on GABA levels, this compound has been shown to have a range of other biochemical and physiological effects. These include changes in gene expression, alterations in neurotransmitter levels, and modulation of synaptic plasticity. These effects may contribute to the therapeutic benefits of this compound in various conditions.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide is its high selectivity for GABA-AT, which reduces the risk of off-target effects. Additionally, this compound has good bioavailability and can be administered orally, making it a convenient option for preclinical studies. However, one limitation of this compound is its relatively short half-life, which may limit its efficacy in certain conditions.

Zukünftige Richtungen

There are several potential future directions for research on N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide. One area of interest is the use of this compound in combination with other drugs to enhance its therapeutic effects. Another potential direction is the development of more potent and longer-lasting GABA-AT inhibitors. Additionally, further research is needed to fully understand the mechanisms underlying the therapeutic effects of this compound and to identify which conditions may benefit most from its use.

Synthesemethoden

N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide can be synthesized via a multi-step process, starting with the reaction of 3-fluorobenzaldehyde with 2-bromoacetone to form 2-(3-fluorophenyl)-2-propanone. This intermediate is then reacted with cyanoacetic acid and methylamine to form the final product, this compound.

Wissenschaftliche Forschungsanwendungen

N-(1-cyano-1-methylpropyl)-2-(3-fluorophenyl)acetamide has been studied extensively in preclinical models as a potential treatment for a range of neurological and psychiatric disorders. These include epilepsy, anxiety, depression, and addiction. In animal models of these conditions, this compound has been shown to increase GABA levels in the brain and improve symptoms.

Eigenschaften

IUPAC Name

N-(2-cyanobutan-2-yl)-2-(3-fluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O/c1-3-13(2,9-15)16-12(17)8-10-5-4-6-11(14)7-10/h4-7H,3,8H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPWXTVXRIKZYDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NC(=O)CC1=CC(=CC=C1)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.